N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
Description
N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a phenyl group substituted with a methyl group at the para position. Heterocycles like 1,2,4-oxadiazoles are pivotal in medicinal chemistry due to their structural diversity, metabolic stability, and ability to engage in hydrogen bonding or π-π interactions with biological targets . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate) highlight its planar heterocyclic core, which is critical for molecular recognition in drug design .
Properties
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-6-17(23)20-16-8-5-4-7-15(16)19-21-18(22-24-19)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMSYRPLAAQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Butanamide Group: Finally, the phenyl group of the oxadiazole is reacted with butanoyl chloride in the presence of a base to form the desired butanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 4-(3-o-Tolyl-1,2,4-Oxadiazol-5-yl)phenol (Compound 203)
- Structure: Contains a 1,2,4-oxadiazole ring linked to an o-tolyl group and a phenol substituent.
- Molecular Formula : C₁₅H₁₂N₂O₂ (MW: 252.27 g/mol).
- Properties : Crystalline solid (Rf = 0.54), synthesized via demethylation using boron tribromide .
- However, the absence of the butanamide chain limits its ability to mimic peptide-like interactions.
b. 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-[4-(4-Morpholinylcarbonyl)phenyl]butanamide
- Structure : Features a morpholine carbonyl group and a 4-methoxyphenyl-substituted oxadiazole.
- Molecular Formula : C₂₄H₂₆N₄O₅ (MW: 450.49 g/mol) .
- This contrasts with the methylphenyl group in the target compound, which may favor lipophilicity and membrane permeability.
c. Methyl 2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]benzoate (Compound 121)
- Structure : Shares the 3-(4-methylphenyl)-1,2,4-oxadiazole core with the target compound.
- X-Ray Data : Planar oxadiazole ring with bond lengths (C–N: 1.30–1.34 Å, N–O: 1.36 Å) indicative of low aromaticity and heterodiene character .
- Comparison : The ester group in 121 may confer hydrolytic instability compared to the amide group in the target compound, which is more resistant to metabolic degradation.
Physicochemical and Pharmacological Properties
*Calculated based on structural similarity to evidence compounds.
Biological Activity
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by its unique five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:
The presence of the oxadiazole ring and aromatic groups contributes to its chemical reactivity and biological interactions.
This compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines like IL-1β and IL-6. These compounds modulate inflammatory pathways by inhibiting the activation of NF-κB and STAT3 signaling pathways, which are crucial in inflammatory responses .
- Antimicrobial Properties : Compounds within the oxadiazole class have demonstrated antimicrobial activity against various pathogens, making them candidates for further development in treating infections.
In Vitro Studies
In vitro experiments have highlighted the compound's potential in reducing mRNA expression levels of inflammatory markers. For instance, at a concentration of 10 µM, significant reductions in IL-6 and IL-1β mRNA expression were observed in treated human keratinocyte cells (HaCaT) compared to controls .
In Vivo Studies
In vivo studies further confirmed the anti-inflammatory properties of related compounds. For example, compounds similar to this compound showed reduced levels of TNF-α and ALT/AST enzymes in liver tissues following LPS-induced inflammation. This suggests a favorable safety profile with minimal hepatotoxicity .
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and IL-6 mRNA | |
| Antimicrobial | Activity against various pathogens | |
| Hepatotoxicity Assessment | Lower ALT/AST levels than control |
Case Studies
- Case Study on Inflammatory Response : A study evaluated the effects of this compound on LPS-induced inflammation in mice. Results indicated significant suppression of inflammatory cytokines without notable side effects on liver function markers.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial activity of related oxadiazole derivatives. The results demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
